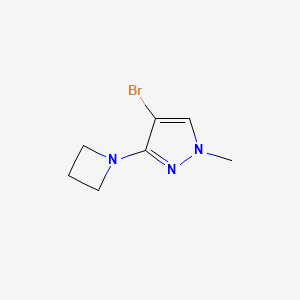
Methyl 2-((chlorocarbonyl)oxy)-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-((chlorocarbonyl)oxy)-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorocarbonyl group attached to the ester functionality
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-((chlorocarbonyl)oxy)-2-methylpropanoate can be synthesized through the reaction of methyl 2-hydroxy-2-methylpropanoate with phosgene. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent. The process involves the following steps:
Reaction Setup: The reaction is carried out in a well-ventilated fume hood with appropriate safety measures.
Reagents: Methyl 2-hydroxy-2-methylpropanoate and phosgene are used as the starting materials.
Reaction Conditions: The reaction is conducted at low temperatures to control the exothermic nature of the process.
Product Isolation: The product, this compound, is isolated through distillation or crystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors equipped with safety systems to handle phosgene. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-((chlorocarbonyl)oxy)-2-methylpropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can be hydrolyzed to form methyl 2-hydroxy-2-methylpropanoate and hydrochloric acid.
Reduction: Reduction of the chlorocarbonyl group can yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) or alcohols (e.g., methanol) are used under mild conditions.
Hydrolysis: The reaction is typically carried out in the presence of water or aqueous base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted esters or amides.
Hydrolysis: Methyl 2-hydroxy-2-methylpropanoate.
Reduction: Methyl 2-hydroxy-2-methylpropanoate.
Wissenschaftliche Forschungsanwendungen
Methyl 2-((chlorocarbonyl)oxy)-2-methylpropanoate finds applications in various fields of scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the modification of biomolecules for research purposes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and polymers.
Wirkmechanismus
The mechanism of action of methyl 2-((chlorocarbonyl)oxy)-2-methylpropanoate involves its reactivity with nucleophiles. The chlorocarbonyl group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is harnessed in various chemical transformations, where the compound acts as a key intermediate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl chloroformate: Similar in structure but lacks the additional methyl group on the propanoate moiety.
Ethyl 2-((chlorocarbonyl)oxy)-2-methylpropanoate: Similar but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 2-((chlorocarbonyl)oxy)-2-methylpropanoate is unique due to its specific reactivity profile, which is influenced by the presence of both the chlorocarbonyl and methyl ester groups. This combination allows for selective reactions that are not possible with simpler esters or chlorocarbonyl compounds.
Eigenschaften
Molekularformel |
C6H9ClO4 |
|---|---|
Molekulargewicht |
180.58 g/mol |
IUPAC-Name |
methyl 2-carbonochloridoyloxy-2-methylpropanoate |
InChI |
InChI=1S/C6H9ClO4/c1-6(2,4(8)10-3)11-5(7)9/h1-3H3 |
InChI-Schlüssel |
VIEHKOFVYNDNRW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)OC)OC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


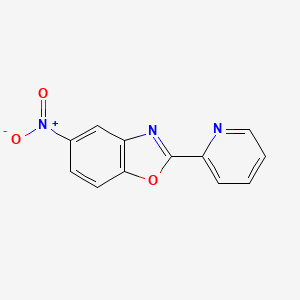
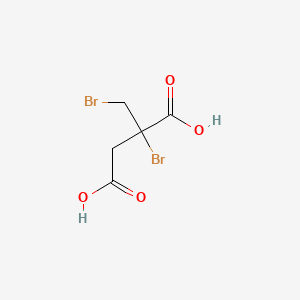




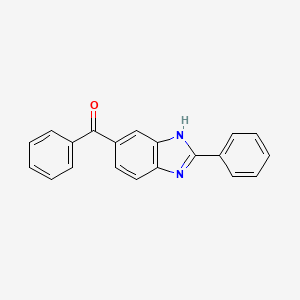
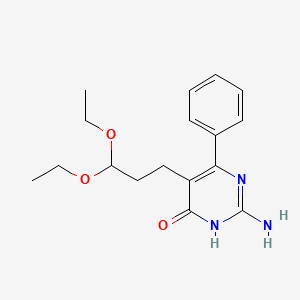
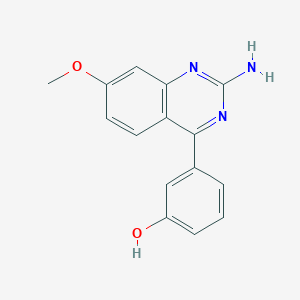
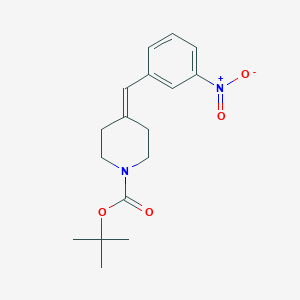
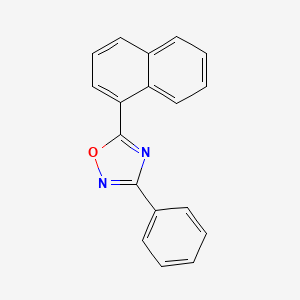
![2-[[2,5-Dihydroxy-4-[(2-oxocyclooctyl)methyl]phenyl]methyl]cyclooctan-1-one](/img/structure/B13992566.png)
